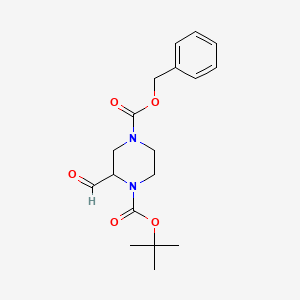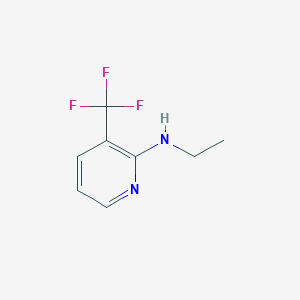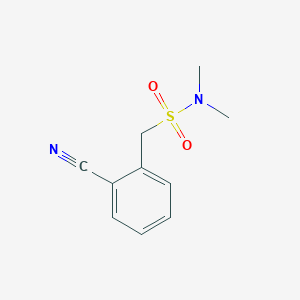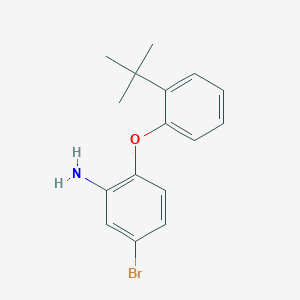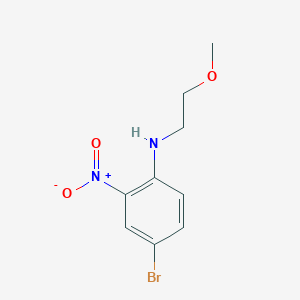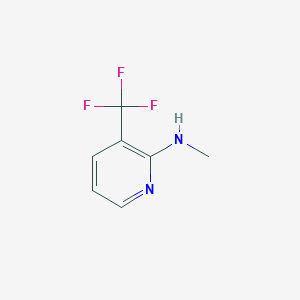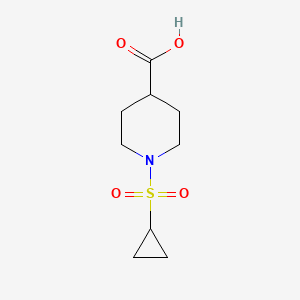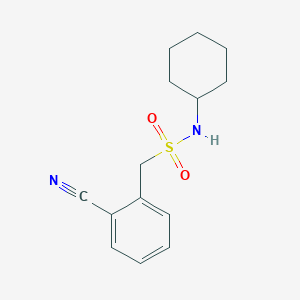
1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamide
Vue d'ensemble
Description
The compound “1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamide” seems to be a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide (-CN) substituent), a cyclohexyl group (a six-membered carbon ring), and a methanesulfonamide group (a sulfur-containing group attached to a methane structure) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are methods for synthesizing similar compounds. For instance, a series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as a catalyst .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Sulfonamide and cyanophenyl derivatives have been extensively explored for their chemical reactivity and synthetic utility. One study detailed the synthesis of sulfonamide-based kinase inhibitors, highlighting the potential of sulfonamides in the development of therapeutic agents targeting cancer-related enzymes (Wong et al., 2010). These compounds, including variations like N,N-dimethyl-1-propene-1-sulfonamide, are synthesized to serve as inhibitors for serine-threonine kinases, indicating their role in advancing cancer treatment research.
Structural Studies
N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide have been studied for their structural characteristics. A combined experimental and computational study on these compounds revealed detailed insights into their molecular geometry, confirmed via X-ray diffraction and density functional theory (DFT) calculations. This work underscores the importance of structural analysis in understanding the properties and potential applications of cyanophenyl sulfonamide derivatives (Mphahlele & Maluleka, 2021).
Applications in Catalysis and Sensing
Catalysis and sensing applications are another area where related compounds find utility. For instance, novel chiral ionic liquids based on sulfonamide structures have been synthesized and shown to promote enantioselective aldol reactions efficiently, illustrating the catalytic capabilities of sulfonamide derivatives in organic synthesis (Zhou et al., 2008). Additionally, sulfonato-Salen-type Schiff bases, derived from similar chemical frameworks, have been developed as fluorescence sensors for Cu2+ in water and living cells, highlighting their potential in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).
Novel Synthetic Approaches and Biological Activities
Research also includes innovative synthetic strategies for creating sulfonamide derivatives and evaluating their biological activities. For example, new synthesis methods have led to the production of organophosphorus compounds, exploring the reactivity of sulfonamides with various electrophiles and demonstrating their potential in creating bioactive molecules (Arsanious & Hennawy, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-10-12-6-4-5-7-13(12)11-19(17,18)16-14-8-2-1-3-9-14/h4-7,14,16H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOZWIAGUZXBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






